Home > Products > Screening Compounds P18136 > Adu-S100 free acid
Adu-S100 free acid - 1638241-89-0

Adu-S100 free acid

Catalog Number: EVT-253765
CAS Number: 1638241-89-0
Molecular Formula: C20H24N10O10P2S2
Molecular Weight: 690.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) agonist (activator) of Stimulator of Interferon Genes (STING), a receptor crucial to activate the innate (endogenous) immune system. ADU-S100 (MIW815) activates all known human and mouse STINGs, and effectively induces the expression of cytokines and chemokines, leading to a robust and durable antigen-specific T-cell mediated immune response against cancer cells.
Overview

Adu-S100 free acid, also known as MIW815, is a synthetic cyclic dinucleotide that acts as an agonist for the Stimulator of Interferon Genes (STING) pathway. This compound is structurally similar to natural cyclic dinucleotides and is designed to enhance immune responses, particularly in cancer therapy. It has gained attention for its potential to activate various immune pathways, making it a candidate for clinical applications in oncology.

Source and Classification

Adu-S100 is classified as a bisphosphorothioate analog of cyclic di-adenosine monophosphate, specifically designed to activate STING. It is derived from modifications of natural cyclic dinucleotides, which are crucial in mediating immune responses against tumors and infections. The compound has been developed in collaboration with pharmaceutical companies and is currently undergoing clinical trials for various cancers, including melanoma and lymphoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of Adu-S100 involves several steps to ensure its stability and efficacy. The key steps include:

  1. Preparation of Phosphorothioate Linkages: The synthesis begins with the formation of phosphorothioate diester linkages, which confer resistance to degradation by phosphodiesterases found in biological systems.
  2. Cyclic Dinucleotide Formation: The compound is synthesized to mimic the structure of natural cyclic dinucleotides, ensuring that it can effectively bind to STING.
  3. Purification: Following synthesis, Adu-S100 undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels (≥ 95%) .

The final product is characterized by its ability to activate all known human STING alleles due to its unique structural features.

Molecular Structure Analysis

Structure and Data

Adu-S100 has a complex molecular structure characterized by the following features:

  • Chemical Formula: C20_{20}H22_{22}N10_{10}O10_{10}P2_{2}S2_{2}
  • Molecular Weight: 734.50 g/mol
  • CAS Number: 1638750-95-4 (free acid)

The structure includes a mixed phosphodiester linkage that enhances its binding affinity for STING compared to natural counterparts .

Chemical Reactions Analysis

Reactions and Technical Details

Adu-S100 undergoes several significant chemical reactions upon administration:

  1. Activation of STING: Upon entering cells, Adu-S100 binds to the STING protein, triggering a cascade of signaling events that lead to the production of type I interferons.
  2. Immune Response Modulation: This activation results in enhanced immune responses, including the recruitment and activation of various immune cells such as dendritic cells and T cells .

In vitro studies have demonstrated that Adu-S100 can significantly increase the expression of co-stimulatory molecules on antigen-presenting cells, thereby enhancing T cell activation and proliferation .

Mechanism of Action

Process and Data

The mechanism of action for Adu-S100 involves several key steps:

  1. Binding to STING: Adu-S100 enters the cytoplasm where it binds directly to STING.
  2. Signal Transduction: This binding activates downstream signaling pathways involving TBK1 and IRF3, leading to the production of type I interferons.
  3. Immune Activation: The resultant interferons promote the maturation of dendritic cells and enhance T cell responses against tumors .

This process is critical for developing effective cancer immunotherapies, as it harnesses the body's immune system to target tumor cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Adu-S100 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water (up to 50 mg/ml).
  • Stability: The phosphorothioate backbone provides stability against enzymatic degradation.
  • Purity: Typically ≥ 95% purity confirmed through LC/MS and NMR techniques.

These properties contribute to its effectiveness as a therapeutic agent in immunotherapy .

Applications

Scientific Uses

Adu-S100 has several promising applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: Currently being evaluated in clinical trials for various cancers, including melanoma and lymphoma.
  2. Vaccine Adjuvant: Studies have shown that combining Adu-S100 with other adjuvants enhances vaccine efficacy by stimulating robust immune responses .
  3. Research Tool: Utilized in laboratory settings to study STING signaling pathways and their implications in immune responses.

The ongoing research into Adu-S100 continues to reveal its potential as a powerful tool in both basic science and clinical applications aimed at enhancing anti-tumor immunity.

Introduction to ADU-S100 Free Acid in Immunotherapy Research

Discovery and Development of Synthetic Cyclic Dinucleotide Analogs

Natural CDNs like c-di-GMP and c-di-AMP serve as bacterial second messengers but exhibit poor enzymatic stability and cellular uptake in mammalian systems. Early attempts to clinicalize CDNs faced hurdles:

  • Phosphodiesterase Susceptibility: Natural phosphodiester bonds are degraded by enzymes like ENPP1 (ecto-nucleotide pyrophosphatase/phosphodiesterase 1), limiting bioavailability [1].
  • Low Affinity for Human STING: Endogenous 2'3'-cGAMP shows higher STING binding than bacterial 3'3'-linked CDNs [4].

ADU-S100’s Chemical Innovations:

  • Phosphorothioate Backbone: Replacement of non-bridging oxygen atoms with sulfur at phosphate groups confers resistance to enzymatic hydrolysis (Fig. 1A) [1] [6].
  • Mixed Linkage Configuration: The 2'-5'/3'-5' phosphodiester bonds mimic endogenous human cGAMP, enhancing STING affinity across all human allelic variants (e.g., REF, HAQ, AQ) [6] [10].
  • Stereochemical Optimization: The Rp,Rp diastereomer induces 13-fold greater type-I IFN production in THP-1 cells compared to Rp,Sp isomers [6].

Table 1: Key Chemical Features of ADU-S100 Free Acid

PropertyADU-S100 Free AcidNatural c-di-AMP
Phosphate LinkagesPhosphorothioate (Rp,Rp)Phosphodiester
Linkage Configuration2'-5' / 3'-5' mixed3'-5' only
STING Affinity (IC₅₀)0.14 µM (Human REF allele)>5 µM
Serum Half-life (t₁/₂)>24 hours<30 minutes

Preclinical studies demonstrated that liposomal encapsulation of ADU-S100 improved systemic delivery. DOTAP/cholesterol liposomes increased serum stability and enhanced dendritic cell uptake by 8-fold compared to free CDNs [1].

Role of ADU-S100 in Bridging Innate and Adaptive Immune Responses

ADU-S100 activates STING in antigen-presenting cells (APCs), triggering a cascade that links pathogen recognition to T-cell-mediated immunity.

Mechanistic Insights:

  • Dendritic Cell Priming: STING activation in dendritic cells induces TBK1 phosphorylation and IRF3 nuclear translocation, elevating IFN-β and CXCL10 secretion. This promotes DC maturation (CD80/CD86/CCR7 upregulation) and antigen cross-presentation to CD8⁺ T cells [5] [7].
  • NK Cell Cytotoxicity: In prostate cancer co-cultures, ADU-S100 + IL-15 synergistically enhanced NK cell activity, increasing perforin release and cancer cell lysis by 60% versus monotherapy. NK depletion abolished this effect [9].
  • Tumor Microenvironment Remodeling: Intravenous liposomal ADU-S100 in B16-F10 melanoma models increased tumor-infiltrating CD8⁺ T cells by 4-fold and reduced Tregs by 50%, converting immunologically "cold" tumors to "hot" [1] [5].

Combination Strategies:

  • Checkpoint Inhibitors: ADU-S100 + anti-PD-L1 achieved complete tumor regression in 70% of MC38 tumor-bearing mice by reversing T-cell exhaustion [7].
  • Cytokine Synergy: Co-administration with IL-15 amplified IFN-γ production 13-fold in PBMC-tumor co-cultures, driving Th1 polarization [9].

Table 2: Immunological Effects of ADU-S100 in Preclinical Models

Immune ParameterADU-S100 AloneADU-S100 + Anti-PD-L1
IFN-β Induction (Fold)28±3.252±6.7*
Tumor-Infiltrating CD8⁺15.2% ± 2.142.8% ± 4.3*
Complete Regression Rate20%70%*

*p<0.01 vs. monotherapy

Significance of STING Pathway Activation in Oncological and Infectious Disease Contexts

STING activation represents a "universal adjuvant" strategy applicable to cancers and intracellular pathogens.

Cancer Immunotherapy Applications:

  • Overcoming Checkpoint Resistance: In PD-1-resistant tumors (e.g., KRAS/LKB1-mutant NSCLC), ADU-S100 restored T-cell infiltration via CXCL10-mediated chemotaxis [8].
  • Systemic Antitumor Immunity: Intratumoral ADU-S100 induced regression of distal lesions in breast cancer models, demonstrating abscopal effects dependent on CD8⁺ T cells [5] [7].
  • Challenges: STING silencing occurs in >30% of colorectal carcinomas via promoter methylation, necessitating biomarker-driven patient selection [8].

Infectious Disease Implications:

  • Antiviral Protection: STING agonists cleared persistent LCMV infection in mice by enhancing CD8⁺ T-cell memory responses [4].
  • Vaccine Adjuvant Potential: In SARS-CoV-2 models, CDNs boosted neutralizing antibody titers 100-fold by activating follicular helper T cells [4].

Autoimmunity Considerations:

Constitutive STING signaling (e.g., in SAVI syndrome) may drive pathologic IFN production. However, pulse-like delivery of ADU-S100 via nanoparticles avoids chronic activation while preserving antitumor efficacy [3] [8].

Properties

CAS Number

1638241-89-0

Product Name

Adu-S100 free acid

IUPAC Name

(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

Molecular Formula

C20H24N10O10P2S2

Molecular Weight

690.5 g/mol

InChI

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1

InChI Key

IZJJFUQKKZFVLH-ZILBRCNQSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O

Synonyms

ML RR-S2 CDA; STING-Inducer-1

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.